REACTION_CXSMILES
|
C(=O)([O-])[O-].[Ca+2].[Br:6][CH:7]([CH2:11][CH2:12][Cl:13])[C:8](Cl)=[O:9].[CH2:14]([OH:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(=O)([O-])O.[Na+]>O1CCCC1>[Br:6][CH:7]([CH2:11][CH2:12][Cl:13])[C:8]([O:21][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:9] |f:0.1,4.5|
|
Name
|
Heptanes
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)Cl)CCCl
|
Name
|
|
Quantity
|
236.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
acyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
acyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
heptanes
|
Quantity
|
1.52 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
acyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
24 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 23-25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
After stirring for 3.5 hours at 23-25° C.
|
Duration
|
3.5 h
|
Type
|
STIRRING
|
Details
|
After additional stirring for 20 hours
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
The resultant mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with heptanes (600 mL)
|
Type
|
ADDITION
|
Details
|
Tetrahydrofuran (200 mL) and a 6% aqueous sodium hydrogen carbonate solution (400 mL) were added to the combined filtrates
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The aqueous phase (pH approximately 1) was separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (400 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated at 60° C. under vacuum (down to 25 mmHg)
|
Type
|
CUSTOM
|
Details
|
The hydrolysis
|
Type
|
STIRRING
|
Details
|
After stirring for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The aqueous phase (pH approximately 8) was separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (200 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated at 65° C. under vacuum (down to 25 mmHg)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)OCC1=CC=CC=C1)CCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 418.1 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |